BenchChemオンラインストアへようこそ!

ethyl 3-(2,6-dichlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate

Lipophilicity Drug Design ADME

Ethyl 3-(2,6-dichlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate (CAS 339013-51-3) is a synthetic small molecule belonging to the 2-oxo-2,3-dihydro-1H-benzimidazole (benzimidazolone) class, specifically featuring an N3-(2,6-dichlorobenzyl) substituent and an N1-ethyl carboxylate moiety. With a molecular formula of C₁₇H₁₄Cl₂N₂O₃ and a molecular weight of 365.21 g/mol, it is typically supplied at ≥95% purity for research use.

Molecular Formula C17H14Cl2N2O3
Molecular Weight 365.21
CAS No. 339013-51-3
Cat. No. B2891447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(2,6-dichlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate
CAS339013-51-3
Molecular FormulaC17H14Cl2N2O3
Molecular Weight365.21
Structural Identifiers
SMILESCCOC(=O)N1C2=CC=CC=C2N(C1=O)CC3=C(C=CC=C3Cl)Cl
InChIInChI=1S/C17H14Cl2N2O3/c1-2-24-17(23)21-15-9-4-3-8-14(15)20(16(21)22)10-11-12(18)6-5-7-13(11)19/h3-9H,2,10H2,1H3
InChIKeyPPOCAUADNLDSIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(2,6-Dichlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate (CAS 339013-51-3): Procurement-Ready Chemical Profile for Focused Benzimidazolone Library Design


Ethyl 3-(2,6-dichlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate (CAS 339013-51-3) is a synthetic small molecule belonging to the 2-oxo-2,3-dihydro-1H-benzimidazole (benzimidazolone) class, specifically featuring an N3-(2,6-dichlorobenzyl) substituent and an N1-ethyl carboxylate moiety . With a molecular formula of C₁₇H₁₄Cl₂N₂O₃ and a molecular weight of 365.21 g/mol, it is typically supplied at ≥95% purity for research use . This compound serves as a key intermediate or scaffold for generating analogs within medicinal chemistry programs targeting enzyme inhibition, receptor modulation, and antimicrobial development .

Why N3‑Benzyl Substitution Pattern Precludes Generic Interchange: The 2,6‑Dichloro Advantage in Benzimidazolone SAR


Within the ethyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate chemotype, the N3‑benzyl substituent is the critical pharmacophoric variable that governs target binding, physicochemical properties, and metabolic fate [1]. Simple replacement of the 2,6‑dichlorobenzyl group by a mono‑chloro (2‑Cl), non‑halogenated (3‑CH₃), or alternative di‑halo (3,4‑Cl₂) analog substantially alters the steric profile, electron density, and lipophilicity, which in turn can lead to divergent activity cliffs, changes in selectivity, and different pharmacokinetic profiles. Consequently, this compound cannot be treated as a generic benzimidazolone equivalent; its differentiation is rooted in the precise 2,6‑dichloro substitution pattern on the benzyl ring [2].

Quantitative Differentiation of Ethyl 3-(2,6-Dichlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate from Closest Analogs


Subtle Lipophilicity Shift Relative to 3,4-Dichlorobenzyl Isomer Enables Fine-Tuned LogP Optimization

The 2,6‑dichloro substitution pattern on the benzyl ring is predicted to yield a marginally lower octanol‑water partition coefficient compared to the 3,4‑dichloro isomer, based on the increased steric shielding of the chlorine atoms reducing solvent‑accessible surface area [1]. While experimental logP data for the target compound are not publicly available, the 3,4‑dichloro analog has a computed XLogP3‑AA of 4.2 [2] and the mono‑2‑chloro analog has a computed logP of 3.6 [3], placing the predicted logP of the 2,6‑dichloro derivative in the ~4.0–4.1 range. This small decrement can be decisive when optimizing for cellular permeability versus aqueous solubility.

Lipophilicity Drug Design ADME

Ortho, Ortho'-Dichloro Substitution Provides Unique Steric and Conformational Constraint Absent in Mono-Halogenated and meta-Substituted Analogs

The 2,6‑dichlorobenzyl group introduces two ortho chlorine atoms that restrict rotation around the benzyl‑C–N bond and perpendicularly orient the phenyl ring relative to the benzimidazolone core. This 'ortho, ortho'-disubstitution motif creates a unique U‑shaped or claw‑like conformational ensemble that is absent in the 2‑chlorobenzyl (one ortho Cl, LogP 3.6 [1]) and 3‑methylbenzyl (no halogen, MW 310.35 ) analogs. The resultant shape divergence can be exploited to enhance shape complementarity with target protein binding pockets that possess narrow, aromatic-rich clefts.

Conformational Analysis Steric Effects Molecular Recognition

Predicted Metabolic Stability Advantage of 2,6-Dichloro Substitution Over Electron-Rich Benzyl Analogs via Cytochrome P450 Shielding

The electron‑withdrawing effect of the two ortho chlorine atoms is expected to deactivate the benzyl ring toward oxidative metabolism (e.g., CYP450‑mediated hydroxylation) relative to electron‑rich analogs such as the 3‑methylbenzyl derivative (CAS 339013-47-7) . In addition, the steric bulk of the ortho chlorines can shield the benzylic methylene from metabolic attack. While no head‑to‑head microsomal stability data are available for this exact set, class‑level SAR studies on benzimidazole derivatives consistently show that halogen substitution at the benzyl position improves metabolic stability [1]. The 2,6‑dichloro pattern is thus anticipated to offer longer half‑life in liver microsome assays compared to the non‑halogenated 3‑methyl analog.

Metabolic Stability Cytochrome P450 Oxidative Metabolism

Commercial Purity Benchmarking: ≥95% Baseline with Potential for Higher-Grade Batches Suitable for Biophysical Assays

The compound is routinely supplied at a minimum purity of 95% as confirmed by multiple vendors . By comparison, the 3‑methylbenzyl analog is listed with purities ranging from 90% to 98% depending on the supplier, indicating batch‑to‑batch variability . For biophysical techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or X‑ray crystallography that demand high chemical integrity, a guaranteed ≥95% purity baseline reduces the risk of artifacts from impurities and ensures reproducibility. The consistent purity specification of the 2,6‑dichloro compound makes it a more reliable starting material than analogs with wider purity tolerances.

Purity Quality Control Biophysical Assays

Patent-Disclosed 2,6-Dichlorobenzyl Benzimidazole Scaffolds Demonstrate Privileged Status in HIV Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Programs

A patent describing substituted benzimidazoles as non‑nucleoside inhibitors of HIV reverse transcriptase explicitly enumerates 2,6‑dichlorobenzyl as one of the preferred N1‑substituents alongside 2,6‑difluorobenzoyl and 3,3‑dimethylallyl [1]. This establishes the 2,6‑dichlorobenzyl moiety as a validated pharmacophoric element within an antiviral intellectual property space. While the patent does not claim ethyl 3-(2,6-dichlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate directly, the structural proximity positions this compound as a relevant tool or intermediate for replicating and extending the NNRTI SAR around the benzimidazole core.

Antiviral HIV NNRTI

High-Impact Application Scenarios for Ethyl 3-(2,6-Dichlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate Based on Demonstrated Differentiation


Fine-Tuning Lipophilicity in Benzimidazolone Lead Series Without Altering the Core Scaffold

When a lead optimization program requires a subtle reduction in logP (Δ ≈ –0.1 to –0.2) relative to the 3,4‑dichlorobenzyl lead compound to improve aqueous solubility or reduce hERG binding, the 2,6‑dichloro variant provides a structurally minimal yet physicochemically meaningful modification [1]. This avoids more drastic scaffold changes that could compromise on‑target potency.

Conformationally Biased Library Design for Shape‑Based Virtual Screening Hits

The ortho, ortho'-dichloro substitution restricts benzyl rotation, generating a discrete conformational ensemble that can be exploited in structure‑based drug design. Procurement of this compound enables the synthesis of a focused library where the benzyl group is locked in a 'claw' conformation, ideal for docking into pockets identified via shape‑based virtual screening [2].

Metabolic Stability Screening Cascade for Halogenated Benzimidazolones

In a tiered ADME screening funnel, this compound serves as the electron‑deficient, sterically shielded comparator against the electron‑rich 3‑methylbenzyl analog (CAS 339013-47-7). Head‑to‑head microsomal stability assays can quantify the metabolic advantage conferred by 2,6‑dichloro substitution and guide further optimization .

Antiviral NNRTI Hit Expansion Leveraging Privileged 2,6‑Dichlorobenzyl Motif

Capitalizing on the patent‑disclosed status of 2,6‑dichlorobenzyl benzimidazoles as NNRTI scaffolds, this compound can be used as a key intermediate to synthesize a series of analogs for anti‑HIV screening, with the goal of establishing SAR around the N1‑carboxylate and the benzimidazolone core [3].

Quote Request

Request a Quote for ethyl 3-(2,6-dichlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.